2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide
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Overview
Description
2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide is a chemical compound characterized by the presence of a dichlorophenoxy group attached to an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide typically involves the reaction of 2,5-dichlorophenol with N,N-dimethylethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in herbicidal applications, the compound inhibits key enzymes involved in plant growth, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar mode of action.
2-(2,4-dichlorophenoxy)propanoic acid: A compound with similar herbicidal properties.
Uniqueness
2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide is unique due to its specific substitution pattern on the phenoxy ring and the presence of the ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12Cl2N2O |
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Molecular Weight |
247.12 g/mol |
IUPAC Name |
2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(2)10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5,13H,6H2,1-2H3 |
InChI Key |
IWOCXCNQALTWSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)COC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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